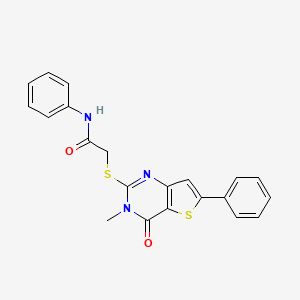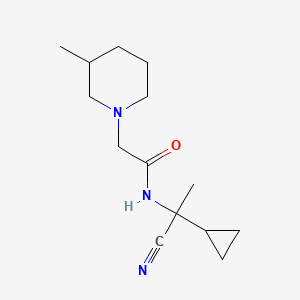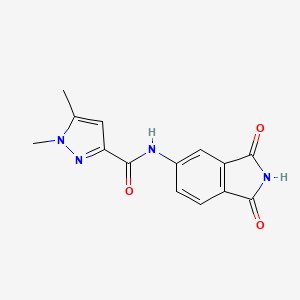
2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one, also known as DFP-10917, is a novel small molecule that has shown promise in the field of cancer research. It is a pyrimidine analog that has been developed as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one is not fully understood, but it is believed to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, 2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one disrupts the cell cycle and induces apoptosis in cancer cells. In addition, 2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one has been shown to induce DNA damage and activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest in the G2/M phase, leading to the accumulation of cells in this phase. It also induces apoptosis in cancer cells, leading to their death. In addition, 2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one has been shown to inhibit the growth of tumor xenografts in animal models, indicating its potential use as a chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research studies. It has also been shown to be effective against a wide range of cancer cell lines, indicating its potential use as a broad-spectrum chemotherapeutic agent. However, there are also limitations to using 2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one in lab experiments. It is a highly toxic compound that requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Orientations Futures
There are several future directions for the research on 2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one. One direction is to further investigate its mechanism of action to optimize its use in cancer treatment. Another direction is to explore its potential use in combination with other chemotherapeutic agents to enhance its efficacy. In addition, there is a need to investigate the potential side effects of 2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one and develop strategies to minimize them. Finally, there is a need to optimize the synthesis method of 2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one to improve its yield and purity, making it more readily available for research studies.
Méthodes De Synthèse
2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-aminopyrimidine with difluoromethyl ketone, followed by a series of reactions involving various reagents and solvents to yield the final product. The synthesis of 2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one has been reported in several research articles, and the yield and purity of the product have been optimized through various modifications to the reaction conditions.
Applications De Recherche Scientifique
2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one has been extensively studied for its potential use as an anticancer agent. Several research studies have shown that 2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one is effective against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, 2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one has been shown to inhibit the growth of tumor xenografts in animal models, indicating its potential use as a chemotherapeutic agent.
Propriétés
IUPAC Name |
2-(difluoromethyl)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c1-3-2-4(11)10-6(9-3)5(7)8/h2,5H,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRITIQKSQZFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-4-methyl-1H-pyrimidin-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Prop-2-enoylamino)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B2599653.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-ethynyl-](/img/structure/B2599658.png)


![2-butylsulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2599662.png)



![3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2599670.png)
![2-Amino-3-[hydroxy(methyl)phosphoryl]propanoic acid;hydrochloride](/img/structure/B2599672.png)

![(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2599674.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2599675.png)
